molecular formula C24H27NO5S B12775858 (E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine CAS No. 108940-91-6

(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine

Cat. No.: B12775858
CAS No.: 108940-91-6
M. Wt: 441.5 g/mol
InChI Key: BGXLRWSGMRKNJR-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin ring system, followed by the attachment of the piperidine moiety and the introduction of the (E)-but-2-enedioic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine has potential therapeutic applications. It may act on specific molecular targets to modulate biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiepin derivatives and piperidine-containing molecules. Examples include cyproheptadine and clomipramine, which share structural similarities with (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine .

Uniqueness

What sets (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine apart is its combination of functional groups and structural features

Properties

CAS No.

108940-91-6

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine

InChI

InChI=1S/C20H23NOS.C4H4O4/c1-21-12-10-16(11-13-21)22-20-17-7-3-2-6-15(17)14-23-19-9-5-4-8-18(19)20;5-3(6)1-2-4(7)8/h2-9,16,20H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BGXLRWSGMRKNJR-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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